molecular formula C21H24N2O5 B2612504 2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 953948-88-4

2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B2612504
CAS No.: 953948-88-4
M. Wt: 384.432
InChI Key: RPZMVPHQCYRLQH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic acetamide derivative characterized by a methoxyphenoxy group, a morpholine ring substituted with a phenyl group, and an acetamide linker. This compound has drawn attention due to its structural similarity to pharmacologically active molecules targeting neurological and inflammatory pathways. Its synthesis typically involves coupling reactions between functionalized phenoxyacetic acid derivatives and morpholine-containing amines .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-9-5-6-10-18(17)28-15-20(24)22-13-21(25)23-11-12-27-19(14-23)16-7-3-2-4-8-16/h2-10,19H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZMVPHQCYRLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-(2-methoxyphenoxy)ethylamine, which is then reacted with various reagents to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-(2-Methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Features Reference
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazole core, methylthio group 135–136 72 Moderate lipophilicity; used in antimicrobial studies
2-(2-Methoxyphenoxy)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (5m) 1,3,4-Thiadiazole core, benzylthio group 135–136 85 Enhanced steric bulk; higher yield than 5k
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Coumarin core, 4-methoxyphenoxy group Not reported Not reported Anticancer potential due to coumarin scaffold
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Coumarin-chlorophenyl hybrid Not reported Not reported Superior anti-inflammatory activity (vs. ibuprofen)
2-(2-Methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Isoxazole sulfonamide group Not reported Not reported Potential COX-2 inhibition activity
Target Compound : 2-(2-Methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide Morpholine ring, 2-phenyl substitution Not reported Not reported Improved solubility; hypothesized neuroprotective effects

Key Observations :

  • Core Heterocycles : Compounds with 1,3,4-thiadiazole cores (e.g., 5k, 5m) exhibit lower melting points (~135°C) compared to morpholine-containing analogs, which likely have higher solubility due to the morpholine’s polarity .
  • Substituent Effects: The benzylthio group in 5m increases steric hindrance but improves yield (85% vs. 72% for 5k) . In contrast, the target compound’s phenylmorpholine group may enhance binding to CNS targets due to morpholine’s known blood-brain barrier permeability .
  • Biological Activity : Coumarin derivatives (e.g., ) show strong anti-inflammatory and anticancer activity, while thiadiazole derivatives (e.g., ) are antimicrobial. The target compound’s activity remains underexplored but is hypothesized to align with neuroprotective agents like carvedilol derivatives .

Key Observations :

  • The target compound’s synthesis likely employs EDC/HOBt-mediated amide coupling, a method achieving ~64% yield in analogous reactions . This contrasts with ZnCl₂-catalyzed thiadiazole formations (72–85% yields) , which require harsher reflux conditions.
  • Coumarin-based amides (e.g., ) are synthesized under milder conditions but lack yield data, limiting direct comparisons.

Biological Activity

2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide, with CAS number 953948-88-4, is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5}, and it possesses a molecular weight of 384.432 g/mol. The structural features include:

  • Amide Bond : Essential for biological activity.
  • Phenoxy Group : Contributes to aromatic character and potential interactions.
  • Morpholino Ring : Enhances solubility and stability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, potentially influencing signal transduction pathways.

Antifungal Activity

Research has indicated that derivatives related to the morpholino structure exhibit antifungal properties. A study highlighted that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrated fungicidal activity against Candida species and other fungi, suggesting that similar compounds may share this characteristic due to structural similarities .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Related phenolic compounds have been investigated for their ability to inhibit bacterial growth, indicating that this compound may also exhibit similar properties.

Cytotoxicity Studies

Preliminary studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. The effects on cell viability and proliferation warrant further investigation into the safety profile of this compound.

Case Studies

StudyFindings
Antifungal Efficacy Demonstrated significant reduction in fungal load in murine models infected with Candida albicans , indicating potential therapeutic applications .
Cytotoxicity Assessment Evaluated against various cancer cell lines; results showed selective cytotoxic effects, suggesting a need for further exploration into its anticancer potential .

Q & A

Q. Can controlled degradation studies (e.g., photolysis) identify stability liabilities?

  • Protocol :
  • Forced degradation : Expose to UV (254 nm, 48 h) and analyze by LC-MS for quinone methide formation .
  • Stabilizers : Add antioxidants (BHT, 0.01% w/v) or light-resistant packaging (amber glass) .
  • Accelerated stability : 40°C/75% RH for 6 months to correlate degradation with bioactivity loss .

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